N-(2-hydroxyethyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-2-8-20-16(23)14-11-5-3-4-6-12(11)25-15(14)19-17(20)24-10-13(22)18-7-9-21/h2,21H,1,3-10H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIGILPSGODIBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NCCO)SC3=C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxyethyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Pyrimidine ring : Contributes to its biological activity.
- Thiophene and benzothiolo moieties : Enhance its interaction with biological targets.
- Hydroxyethyl group : May influence solubility and bioavailability.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrimidine Ring : Achieved through cyclization reactions.
- Incorporation of the Thiophene Moiety : This step is crucial for the compound's biological properties.
- Functionalization : The addition of the hydroxyethyl group and other modifications to optimize activity.
The biological activity of N-(2-hydroxyethyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is believed to involve:
- Enzyme Inhibition : Targeting specific enzymes related to cancer or microbial resistance.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
Anticancer Activity
Research indicates that derivatives of compounds similar to N-(2-hydroxyethyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : IC50 values indicate potent activity against various cancer cell lines. The compound's structural features contribute to its effectiveness in inhibiting tumor growth.
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| A | HeLa | < 0.125 |
| B | MCF7 | < 0.068 |
| C | A549 | 1.62 |
Antimicrobial Activity
Similar compounds have shown promising antibacterial effects:
- In vitro Studies : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 10 µg/mL |
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various derivatives on HeLa cells, revealing that modifications in the pyrimidine ring significantly enhanced activity.
- Antibacterial Screening : Another research focused on the antibacterial properties against clinical isolates of E. coli and S. aureus, demonstrating that certain derivatives were more effective than traditional antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Effects
The benzothieno[2,3-d]pyrimidine scaffold is common among analogs, but substituents at the 3-position and acetamide side chain differentiate their properties:
| Compound Name | 3-Position Substituent | Acetamide Substituent | Key Structural Features |
|---|---|---|---|
| Target Compound | Prop-2-enyl (allyl) | N-(2-hydroxyethyl) | Enhanced hydrophilicity; reactive allyl group |
| N,N-Dimethyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | Phenyl | N,N-Dimethyl | Increased lipophilicity; aromatic π-system |
| N-(2-Ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | Ethyl | N-(2-ethoxyphenyl) | Ether group improves metabolic stability |
| 2-[(3-Benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide | Benzyl | N-phenyl-N-isopropyl | Bulky substituents; steric hindrance |
The hydroxyethyl group contrasts with dimethyl or ethoxyphenyl groups, influencing solubility and hydrogen-bonding capacity .
Physicochemical Properties
Melting points and spectral data reflect structural differences:
The target compound’s hydroxyethyl group would likely show a broad peak near δ 3.5–4.0 ppm (OH), absent in dimethyl or ethoxyphenyl analogs.
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A thiourea intermediate reacts with β-keto esters or nitriles under acidic conditions to form the pyrimidine ring. For example, 6-(4-chlorophenyl)-tetrahydropyrimidine-5-carbonitrile (compound 3 in) is synthesized via cyclocondensation of ethyl cyanoacetate, 4-chlorobenzaldehyde, and thiourea in ethanol with catalytic acetic acid. This method achieves yields of 78–85% and is scalable to multi-gram quantities.
Key Reaction Parameters :
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for pyrimidine formation. In a study by Al-Masoudi et al., cyclocondensation of 2-aminobenzothiazole derivatives with dimethylformamide dimethyl acetal (DMF-DMA) under microwave conditions (150 W, 100°C) produced 2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile in 92% yield within 10 minutes. This method is ideal for thermally sensitive intermediates.
Sulfanyl Acetamide Side Chain Installation
The 2-[(sulfanyl)acetamide] moiety is introduced through a two-step process:
Thiolation of Chloroacetamide
A chloroacetamide derivative reacts with the thiol group on the pyrimidine core. In, 2-phenacylsulfanyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one was synthesized by treating the pyrimidine with chloroacetophenone in acetonitrile and triethylamine (TEA) at 50°C.
Reaction Conditions :
Coupling with N-(2-Hydroxyethyl)Amine
The final step involves nucleophilic substitution between the thiolated intermediate and N-(2-hydroxyethyl)amine . In, similar acetamide couplings were achieved using sodium carbonate in water at room temperature, yielding >90% within 30 minutes. This method avoids toxic solvents and is scalable.
Critical Parameters :
-
pH : 8–9 (controlled by NaHCO₃)
-
Workup : Extraction with ethyl acetate and column chromatography (SiO₂, 5% MeOH/CH₂Cl₂).
Spectroscopic Validation and Characterization
Successful synthesis requires confirmation via spectral data:
NMR Analysis
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| Classical Cyclocondensation | 78% | 8 hours | High scalability |
| Microwave Cyclization | 92% | 10 minutes | Rapid synthesis |
| N-Alkylation | 75% | 4 hours | Regioselective |
| Aqueous Coupling | 90% | 30 minutes | Environmentally friendly |
Challenges and Optimization Strategies
Byproduct Formation During Thiolation
Over-alkylation at the pyrimidine nitrogen is mitigated by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
